

# Purified EPA vs. Fish Oil: A Comparative Analysis of Antihypertensive Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of omega-3 polyunsaturated fatty acids (PUFAs) in managing hypertension is a subject of ongoing research. While fish oil, a source of both eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), has been traditionally studied for its blood pressure-lowering effects, recent investigations have focused on the distinct roles of purified EPA. This guide provides a comprehensive comparison of the antihypertensive effects of purified EPA alone versus fish oil, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

### **Quantitative Data Summary**

A meta-analysis of twenty randomized controlled trials (RCTs) revealed differential effects of EPA and DHA on blood pressure. The findings indicate that EPA intervention is significantly associated with a reduction in systolic blood pressure (SBP), whereas DHA supplementation shows a significant decrease in diastolic blood pressure (DBP), particularly in individuals with dyslipidemia.[1]



| Intervention                            | Change in<br>Systolic Blood<br>Pressure<br>(SBP) | Change in Diastolic Blood Pressure (DBP) | Subject<br>Population | Reference |
|-----------------------------------------|--------------------------------------------------|------------------------------------------|-----------------------|-----------|
| Purified EPA                            | -2.6 mmHg (95%<br>CI: -4.6, -0.5)                | Not significant                          | General               | [1]       |
| -3.8 mmHg (95%<br>CI: -6.7, -0.8)       | Not significant                                  | Dyslipidemia                             | [1]                   |           |
| Purified DHA                            | Not significant                                  | -3.1 mmHg (95%<br>CI: -5.9, -0.2)        | Dyslipidemia          | [1]       |
| Fish Oil<br>(EPA+DHA)                   | -1.52 mmHg<br>(95% CI: -2.25,<br>-0.79)          | -0.99 mmHg<br>(95% CI: -1.54,<br>-0.44)  | General               | [2][3]    |
| -4.51 mmHg<br>(95% CI: -6.12,<br>-2.83) | -3.05 mmHg<br>(95% CI: -4.35,<br>-1.74)          | Untreated<br>Hypertensive                | [2][3]                |           |

A direct comparison in a 12-week, randomized, double-blind trial involving supplementation with 3g/day of either EPA, DHA, or a control olive oil provided further insights. This study demonstrated that DHA was more effective than EPA at lowering both systolic and diastolic blood pressure.[4]



| Intervention<br>(3g/day for 12<br>weeks) | Change in Systolic<br>Blood Pressure<br>(SBP)   | Change in Diastolic<br>Blood Pressure<br>(DBP) | Reference |
|------------------------------------------|-------------------------------------------------|------------------------------------------------|-----------|
| Purified EPA                             | +4.2 mmHg<br>(compared to DHA<br>and Olive Oil) | Not specified                                  | [4]       |
| Purified DHA                             | -3.4 mmHg (compared to EPA)                     | -3.4 mmHg (compared to EPA)                    | [4]       |
| Olive Oil (Control)                      | -3.0 mmHg (compared to EPA)                     | -2.2 mmHg (compared to EPA)                    | [4]       |

# Experimental Protocols Meta-Analysis of EPA vs. DHA (Guo et al., 2018)

- Study Design: A meta-analysis of 20 randomized controlled trials.
- Inclusion Criteria: Studies that evaluated the effects of EPA or DHA on blood pressure and inflammatory markers.
- Data Extraction: Mean changes in systolic and diastolic blood pressure, C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) were extracted.
- Statistical Analysis: Weighted mean differences (WMD) were calculated using a randomeffects model to determine the overall effect of EPA and DHA on the outcomes of interest.
   Subgroup analyses were performed based on the health status of the participants (e.g., with or without dyslipidemia).[1]

# Randomized Controlled Trial: EPA vs. DHA vs. Olive Oil (Lee et al.)

- Study Design: A 12-week, randomized, double-blind, parallel-group trial.
- Participants: 86 healthy individuals.
- Interventions: Participants were randomly assigned to one of three groups:



- Purified EPA (3g/day)
- Purified DHA (3g/day)
- Olive oil (3g/day) as a placebo control.
- Outcome Measures: Resting hemodynamics, including systolic and diastolic blood pressure, and muscle sympathetic nerve activity (MSNA) were measured at baseline and after the 12week intervention.
- Blood Pressure Measurement: Standardized methods were used to measure resting blood pressure.[4]

## **Signaling Pathways and Mechanisms of Action**

The antihypertensive effects of EPA and DHA are mediated through various signaling pathways, primarily involving endothelial function and inflammation.

## **Endothelial Nitric Oxide Synthase (eNOS) Activation**

Both EPA and DHA can influence the production of nitric oxide (NO), a potent vasodilator, through the activation of endothelial nitric oxide synthase (eNOS). However, they appear to do so through slightly different mechanisms and with varying efficacy.

A study on porcine coronary artery rings demonstrated that a combination of EPA and DHA (specifically a 6:1 ratio) caused significant endothelium-dependent relaxations by activating eNOS. This activation was found to be dependent on a redox-sensitive signaling cascade involving Src kinase, PI3-kinase/Akt, and MAPKs (p38 MAPK, ERK, and JNK).[1]





#### Click to download full resolution via product page

Caption: EPA and DHA-mediated activation of eNOS via redox-sensitive pathways.

Furthermore, in vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that EPA, but not DHA, can augment the expression of antioxidant enzymes like peroxiredoxin-2 and superoxide dismutase 1. This leads to an improved ratio of NO to peroxynitrite, a marker of reduced oxidative stress and enhanced NO bioavailability.[5] This suggests that EPA may have a more direct role in preserving NO function under inflammatory conditions.

### G Protein-Coupled Receptor 120 (GPR120) Signaling

Both EPA and DHA are ligands for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). The activation of GPR120 triggers anti-inflammatory signaling cascades. While both omega-3 fatty acids can activate this receptor, there is evidence suggesting differential effects.

Studies in rat models of myocardial infarction have indicated that EPA was more effective than DHA in inhibiting NLRP3 inflammasome activation and sympathetic innervation through a pathway involving PPARy and GPR120.[6] In intestinal epithelial cells, both EPA and DHA were found to activate GPR120, leading to an increase in intracellular calcium and activation of the MAP kinase ERK1/2, ultimately inhibiting NF-kB activity. However, the kinetics and intensity of these signaling events differed between the two fatty acids.[7]



Click to download full resolution via product page



Caption: Anti-inflammatory signaling cascade initiated by EPA/DHA binding to GPR120.

#### Conclusion

The available evidence suggests that both purified EPA and fish oil (containing EPA and DHA) exert antihypertensive effects, although through potentially distinct and complementary mechanisms.

- Purified EPA appears to be more effective in reducing systolic blood pressure, possibly through its potent effects on improving endothelial function and reducing inflammation via enhanced NO bioavailability and GPR120 signaling.
- Fish oil, with its combination of EPA and DHA, demonstrates a broader effect by reducing both systolic and diastolic blood pressure. The presence of DHA seems crucial for the reduction in diastolic pressure.
- The choice between purified EPA and fish oil for managing hypertension may depend on the specific patient profile, such as the presence of dyslipidemia or the primary need to target systolic versus diastolic blood pressure.

Further large-scale, head-to-head clinical trials directly comparing purified EPA, purified DHA, and various ratios of EPA:DHA in fish oil supplements are warranted to provide more definitive guidance for clinical practice and drug development. The differential activation of signaling pathways by these fatty acids remains a promising area for the development of targeted therapies for hypertension and related cardiovascular diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Redox-Sensitive Induction of Src/PI3-kinase/Akt and MAPKs Pathways Activate eNOS in Response to EPA:DHA 6:1 - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Long-Chain Omega-3 Fatty Acids Eicosapentaenoic Acid and Docosahexaenoic Acid and Blood Pressure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. askthescientists.com [askthescientists.com]
- 4. New review demonstrates DHA's effect on blood pressure [casi.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Differential effects of EPA and DHA on PPARy-mediated sympathetic innervation in infarcted rat hearts by GPR120-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omega-3 and omega-6 PUFAs induce the same GPR120-mediated signalling events, but with different kinetics and intensity in Caco-2 cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Purified EPA vs. Fish Oil: A Comparative Analysis of Antihypertensive Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b223996#evaluating-the-antihypertensive-effects-of-epa-alone-versus-fish-oil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





